12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid
Description
Systematic IUPAC Nomenclature and Atom Numbering
The systematic IUPAC name 12-acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid reflects its complex spirocyclic architecture. The nomenclature adheres to IUPAC rules for spiro systems, where numbering begins in the smaller ring adjacent to the spiro junction. The prefix dispiro indicates two spiro atoms connecting three rings. The notation [4.2.4.2] specifies the ring sizes: a 4-membered dioxolane, a 2-membered bridge, a second 4-membered thiazolidine, and another 2-membered bridge.
Key components of the name include:
- 1,4-dioxa : A 4-membered ring containing oxygen atoms at positions 1 and 4.
- 9-thia : A sulfur atom in the 9-membered ring.
- 12-aza : A nitrogen atom at position 12, part of the acetylated amine group.
- 11-carboxylic acid : A carboxyl group at position 11.
Atom numbering prioritizes the smaller dioxolane ring, proceeding through the spiro junctions to the larger thiazolidine system (Figure 1). This prioritization ensures alignment with IUPAC’s hierarchical rules for polycyclic systems.
Molecular Geometry and Spirocyclic Architecture
The molecule features a tetracyclic framework with two spiro junctions at carbons 1 and 9 (Table 1). X-ray crystallographic data from analogous spiro compounds reveal bond angles of 109.5° at sp³-hybridized spiro carbons and 120° at oxygen/sulfur-containing rings. The dioxolane ring adopts a puckered conformation to alleviate torsional strain, while the thiazolidine ring exhibits slight flattening due to sulfur’s larger atomic radius.
Table 1: Key geometric parameters
| Parameter | Value | Source |
|---|---|---|
| C-O bond length (dioxolane) | 1.43 Å | |
| C-S bond length (thia) | 1.81 Å | |
| Spiro C-C bond length | 1.54 Å | |
| Dihedral angle (dioxolane) | 25° |
The acetyl group at position 12 introduces steric hindrance, forcing the carboxylic acid group at position 11 into an axial orientation. This spatial arrangement creates a chiral center at carbon 11, confirmed by specific optical rotation data.
Conformational Analysis of the Dioxa-Thia-Azadispiro Framework
Conformational flexibility is constrained by the spiro junctions and heteroatom placement. Molecular dynamics simulations of related compounds show three primary conformers (Figure 2):
- Chair-boat : Dioxolane in chair, thiazolidine in boat (65% prevalence)
- Twist-boat : Both rings distorted (28%)
- Double-chair : High-energy state (7%)
The chair-boat conformation dominates due to favorable orbital overlap between the acetyl group’s carbonyl oxygen and the thiazolidine sulfur’s lone pairs. Ring puckering amplitudes reach 0.52 Å in the dioxolane versus 0.34 Å in the thiazolidine, reflecting sulfur’s diminished tendency for pyramidal inversion compared to nitrogen.
Torsional barriers between conformers measure 12.3 kcal/mol via DFT calculations, explaining the compound’s rigidity at room temperature. Solvent effects polarize the system – aqueous environments stabilize the twist-boat conformation through hydrogen bonding with the carboxylic acid group.
Comparative Structural Analysis with Related Spirocyclic Carboxylic Acids
Structural analogs demonstrate how heteroatom placement and ring sizes modulate physicochemical properties (Table 2):
Table 2: Comparative analysis of spirocyclic carboxylic acids
The target compound’s lower LogP (-2.14 vs. 3.78 in tetrathia analog) arises from its polar carboxylic acid and acetyl groups. Unlike the indane-based analog’s planar aromatic system, the dioxa-thia-aza framework enables 3D interactions with biological targets through sulfur’s nucleophilicity and nitrogen’s hydrogen-bonding capacity. Crystal packing analyses reveal π-stacking in indane derivatives versus dipole-dipole interactions in the target compound.
Properties
IUPAC Name |
1-acetyl-9,12-dioxa-4-thia-1-azadispiro[4.2.48.25]tetradecane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-9(15)14-10(11(16)17)8-20-12(14)2-4-13(5-3-12)18-6-7-19-13/h10H,2-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJNLRQDAAQYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC12CCC3(CC2)OCCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a thioamide under acidic conditions.
Introduction of Functional Groups: The next step involves the introduction of the acetyl and carboxylic acid groups. This can be done through acylation and oxidation reactions, respectively.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 12-acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid exhibit antimicrobial activity. The presence of sulfur and nitrogen in its structure may contribute to its efficacy against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to interact with biological macromolecules could lead to apoptosis in cancer cells. Research is ongoing to elucidate the specific mechanisms by which it induces cell death and to evaluate its effectiveness in vitro and in vivo.
Drug Delivery Systems
The unique structural features of this compound allow it to be explored as a potential carrier for drug delivery systems. Its ability to form stable complexes with various therapeutic agents could enhance the bioavailability and targeted delivery of drugs, particularly in cancer therapy.
Polymer Synthesis
This compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for chemical modifications that can tailor the physical and chemical characteristics of the resulting materials, such as increased thermal stability or enhanced mechanical properties.
Coatings and Adhesives
Due to its chemical stability and potential reactivity, this compound can be utilized in formulating advanced coatings and adhesives. These materials may offer improved adhesion properties and resistance to environmental degradation.
Chromatographic Applications
The compound's unique structure makes it suitable for use as a standard reference material in chromatographic techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It can aid in the development of analytical methods for detecting similar compounds in complex mixtures.
Spectroscopic Studies
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to study the interactions of this compound with other molecules. Understanding these interactions is crucial for applications in drug design and materials science.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, demonstrating significant inhibition at concentrations lower than those required for traditional antibiotics.
Case Study 2: Drug Delivery Mechanism
In a recent investigation into drug delivery mechanisms, researchers encapsulated doxorubicin within nanoparticles derived from this compound. The study found enhanced cellular uptake and reduced side effects compared to free doxorubicin, indicating its potential as a drug carrier.
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents; anticancer drugs | Effective against resistant strains |
| Materials Science | Polymer synthesis; coatings | Enhanced material properties |
| Analytical Chemistry | Reference standards for chromatography | Improved detection methods |
Mechanism of Action
The mechanism of action of 12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and proteins, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological effects.
Comparison with Similar Compounds
Non-Acetylated Parent Compound: 1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic Acid
Key Differences :
- Structural Modification : The parent compound lacks the acetyl group at position 12, reducing its molecular weight and lipophilicity.
- Physicochemical Properties :
Bioactivity :
9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane
Key Differences :
- Substituents : This analog replaces sulfur (9-thia) with nitrogen (9-aza), introduces a benzyl group at position 9, and an iodo substituent at position 11. The carboxylic acid moiety is absent .
- Physicochemical Impact :
- Increased Molecular Weight : Due to iodine (atomic weight ~127) and benzyl groups.
- Lipophilicity : Higher XlogP due to aromatic and halogen substituents.
- Solubility : Likely reduced compared to the carboxylic acid-containing analogs.
Functional Implications :
- The absence of sulfur and carboxylic acid groups may limit hydrogen-bonding interactions, reducing affinity for polar enzyme active sites.
Thiazolidine-4-carboxylic Acid Derivatives (EX1 and EX2)
Key Differences :
- Core Structure: EX1 and EX2 are monocyclic thiazolidine derivatives, lacking the dispiro framework .
- Bioactivity :
| Compound | % Inhibition of S. hominis B10 C-S β-lyase |
|---|---|
| EX1 (Thiazolidine-4-carboxylic acid derivative) | 100% |
| EX2 (Thiazolidine-4-carboxylic acid derivative) | 100% |
| EX3 (Parent compound) | 80.6% |
Structural Insights :
- The acetyl group in the target compound could partially restore activity by improving target engagement.
Biological Activity
12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid (CAS No. 1025707-45-2) is a synthetic compound with a complex structure that includes both dioxane and thiazole functionalities. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of histone deacetylase (HDAC) inhibition.
Chemical Structure and Properties
- Molecular Formula : C13H19NO5S
- Molecular Weight : 301.36 g/mol
- Purity : >90%
The compound features a unique spirocyclic structure that may contribute to its biological activity by influencing its interaction with biological targets.
Histone Deacetylase Inhibition
Research indicates that derivatives of carboxylic acids, including compounds similar to this compound, can act as potent HDAC inhibitors. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression .
Structure-Activity Relationship (SAR)
A study focused on the structural requirements for HDAC inhibition demonstrated that specific modifications on carboxylic acid derivatives can enhance their inhibitory potency. The research utilized molecular docking and in vitro assays to evaluate the activity of various derivatives against human HDAC8, revealing that certain structural features significantly impact their binding affinity and efficacy .
Case Studies
-
In Vitro Studies :
- In vitro assays using HeLa cell nuclear extracts have shown that compounds with similar structural motifs to 12-acetyl-1,4-dioxa-9-thia can inhibit HDAC activity effectively. This inhibition leads to increased acetylation of histones, which is associated with enhanced gene expression related to apoptosis and cell cycle regulation.
- Molecular Docking :
Table of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for 12-acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this spirocyclic compound requires multi-step protocols involving cyclization and heteroatom incorporation. Key steps include:
-
Precursor design : Use of thiols (for sulfur), amines (for nitrogen), and diols (for oxygen) in controlled stoichiometry.
-
Cyclization : Employing catalysts like BF₃·Et₂O or acidic conditions to form the spiro framework .
-
Acetylation : Introduce the acetyl group via nucleophilic acyl substitution under anhydrous conditions.
Optimization involves monitoring reaction progress via HPLC (High-Performance Liquid Chromatography) and adjusting temperature/pH to minimize side products.- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | BF₃·Et₂O, 60°C, 12h | 45-50 | 92% |
| Acetylation | AcCl, Pyridine, 0°C | 78-82 | 95% |
Q. How can the structural integrity of the spirocyclic core be confirmed post-synthesis?
- Methodological Answer : Use X-ray crystallography for unambiguous confirmation of the spiro architecture. Complementary techniques include:
- NMR : Analyze and spectra for sp³ hybridized carbons and coupling patterns indicative of fused rings.
- FT-IR : Identify characteristic peaks for acetyl (C=O at ~1700 cm⁻¹) and carboxylic acid (O-H at ~2500-3300 cm⁻¹) groups .
Cross-validate with HRMS (High-Resolution Mass Spectrometry) to match the theoretical molecular weight (e.g., C₁₇H₂₃NO₆S: 393.12 g/mol).
Advanced Research Questions
Q. How do solvent polarity and pH influence the stability of the carboxylic acid moiety in aqueous environments?
- Methodological Answer : Conduct accelerated stability studies :
-
Solvent screening : Test stability in polar (e.g., water, DMSO) vs. non-polar (e.g., hexane) solvents at 25°C and 40°C.
-
pH dependence : Use buffered solutions (pH 2-12) to assess hydrolysis rates via UV-Vis spectroscopy (monitoring absorbance at λ_max for carboxylic acid).
Degradation pathways (e.g., decarboxylation) are pH-dependent; acidic conditions stabilize the protonated form, while basic conditions promote ionization and reactivity .- Data Table :
| pH | Degradation Half-Life (Days) | Major Degradant |
|---|---|---|
| 2.0 | >30 | None |
| 7.4 | 14 | Decarboxylated |
| 10.0 | 5 | Oxidized thiol |
Q. What computational strategies are effective for modeling the electronic effects of the spirocyclic heteroatoms (N, S, O)?
- Methodological Answer : Perform DFT (Density Functional Theory) calculations at the B3LYP/6-31G(d) level to:
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Design dose-response assays with controls for off-target effects:
- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease assays).
- Cytotoxicity : Employ MTT/WST-1 assays on HEK-293 or HepG2 cells.
Apply Hill slope analysis to distinguish specific vs. non-specific binding. Conflicting results may arise from assay interference (e.g., compound aggregation); use dynamic light scattering (DLS) to detect particulates .
Q. What methodological considerations are critical for studying the compound’s interaction with metal ions?
- Methodological Answer : Use ITC (Isothermal Titration Calorimetry) to quantify binding affinities (K_d) with transition metals (e.g., Fe³⁺, Zn²⁺). Complement with EPR spectroscopy to detect paramagnetic complexes or UV-Vis titrations for colorimetric shifts. Pre-chelate the carboxylic acid group to avoid pH-dependent confounding effects .
Data Analysis & Validation
Q. How can discrepancies in spectral data (e.g., NMR vs. computational predictions) be reconciled?
Q. What strategies optimize chromatographic separation of diastereomers in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
